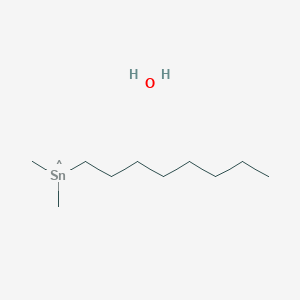
CID 78065892
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78065892” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 78065892 would likely involve scaling up the laboratory synthesis methods. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
CID 78065892 can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents under specific conditions.
Reduction: Reduction reactions can be carried out using reducing agents to modify the chemical structure.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
CID 78065892 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be employed in biological studies to investigate its effects on biological systems.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78065892 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action would provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78065892 include other chemical entities with related structures and properties. These compounds can be identified using databases like PubChem, which provide information on structurally similar molecules.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. Its unique features make it valuable for specific applications in research and industry.
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds provides valuable insights into its utility and importance in research and development.
Properties
Molecular Formula |
C10H25OSn |
|---|---|
Molecular Weight |
280.01 g/mol |
InChI |
InChI=1S/C8H17.2CH3.H2O.Sn/c1-3-5-7-8-6-4-2;;;;/h1,3-8H2,2H3;2*1H3;1H2; |
InChI Key |
ITAZXHQPZFZKGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Sn](C)C.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















